

Comparative Analysis of 2-Methylmalonamide: A Guide Integrating Experimental and Computational Data

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Compound of Interest

Compound Name: 2-Methylmalonamide

Cat. No.: B075449

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This guide provides a comparative overview of available experimental data and theoretical computational predictions for **2-Methylmalonamide**. Due to the limited availability of public domain data specific to **2-Methylmalonamide**, this document also furnishes detailed, generalized experimental and computational protocols that can be applied to obtain and analyze this compound.

Data Presentation: Physicochemical Properties

A summary of the known experimental and predicted properties of **2-Methylmalonamide** is presented in Table 1. It is important to note that specific experimental spectroscopic and crystallographic data for **2-Methylmalonamide** are not readily available in the public domain. The data presented is a combination of information from available chemical databases and predicted values.

Table 1: Comparison of Experimental and Predicted Data for **2-Methylmalonamide**

Property	Experimental Value	Predicted Value	Data Source
Molecular Formula	C ₄ H ₈ N ₂ O ₂	-	NIST[1]
Molecular Weight	116.12 g/mol	-	NIST[1]
CAS Number	1113-63-9	-	NIST[1]
Melting Point	208-210 °C	-	ChemicalBook[2]
Boiling Point	-	400.3 ± 28.0 °C	ChemicalBook[2]
Density	-	1.202 ± 0.06 g/cm ³	ChemicalBook[2]

Experimental Protocols

Detailed experimental data for **2-Methylmalonamide** is not extensively published. However, the following sections provide standard protocols for the synthesis and characterization of similar small molecules, which can be adapted for **2-Methylmalonamide**.

Synthesis and Purification

A general method for the synthesis of amides involves the reaction of a carboxylic acid derivative with an amine. For **2-Methylmalonamide**, a potential route is the reaction of diethyl 2-methylmalonate with ammonia.

Protocol for Synthesis of **2-Methylmalonamide**:

- **Reaction Setup:** In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diethyl 2-methylmalonate in a suitable solvent such as ethanol.
- **Ammonolysis:** Cool the solution in an ice bath and bubble ammonia gas through the solution or add a concentrated solution of ammonia in methanol.
- **Reaction Monitoring:** Allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Workup:** Upon completion, the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure **2-Methylmalonamide**.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the methyl protons, the methine proton, and the amide protons. The chemical shifts, splitting patterns, and integration values would confirm the structure.
- ^{13}C NMR Spectroscopy: The carbon NMR spectrum should display signals for the methyl carbon, the methine carbon, and the carbonyl carbons of the amide groups.

Infrared (IR) Spectroscopy:

The IR spectrum of **2-Methylmalonamide** is expected to exhibit characteristic absorption bands for the N-H stretching of the amide groups (typically in the range of $3100\text{--}3500\text{ cm}^{-1}$), C=O stretching (around 1650 cm^{-1}), and C-N stretching vibrations.

Mass Spectrometry:

Mass spectrometry would be used to confirm the molecular weight of **2-Methylmalonamide**. The fragmentation pattern can provide additional structural information.

X-ray Crystallography

To obtain the precise three-dimensional structure of **2-Methylmalonamide**, single-crystal X-ray diffraction analysis would be required.

Protocol for X-ray Crystallography:

- Crystal Growth: Single crystals of **2-Methylmalonamide** suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution in an appropriate solvent.
- Data Collection: A selected crystal is mounted on a diffractometer, and X-ray diffraction data are collected at a specific temperature (e.g., 100 K or room temperature).
- Structure Solution and Refinement: The collected diffraction data are processed to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and information about intermolecular interactions.

Computational Methodology

Computational chemistry provides a powerful tool to predict and understand the properties of molecules like **2-Methylmalonamide**. Density Functional Theory (DFT) is a common method for such studies.

Protocol for DFT Calculations:

- **Structure Optimization:** The 3D structure of **2-Methylmalonamide** is built and optimized using a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-31G(d,p)).
- **Property Calculation:** Various molecular properties can be calculated from the optimized geometry, including vibrational frequencies (to compare with experimental IR spectra), NMR chemical shifts, and electronic properties such as HOMO-LUMO energy gap.
- **Analysis:** The calculated data can be compared with experimental results to validate the computational model and to gain deeper insights into the molecule's structure and reactivity.

Biological Activity Screening

While no specific biological activity has been reported for **2-Methylmalonamide**, a general initial assessment would involve cytotoxicity screening against various cell lines.

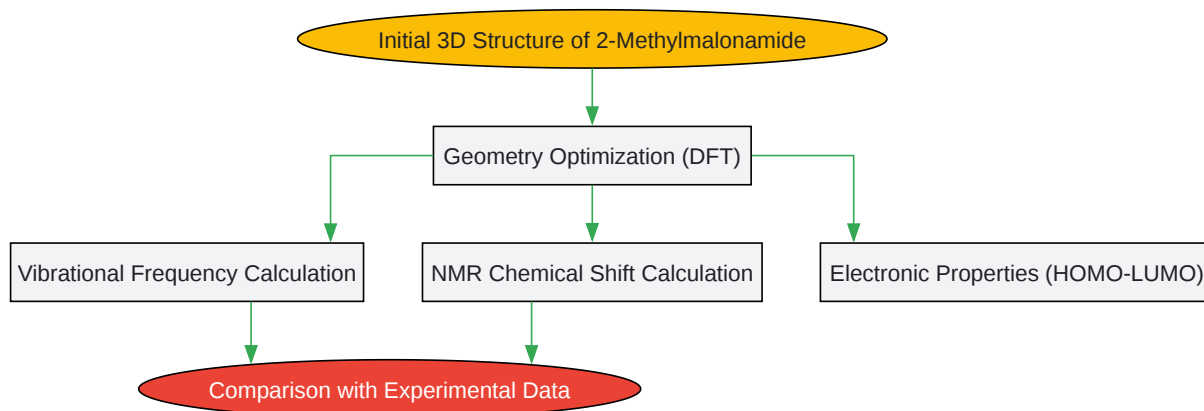
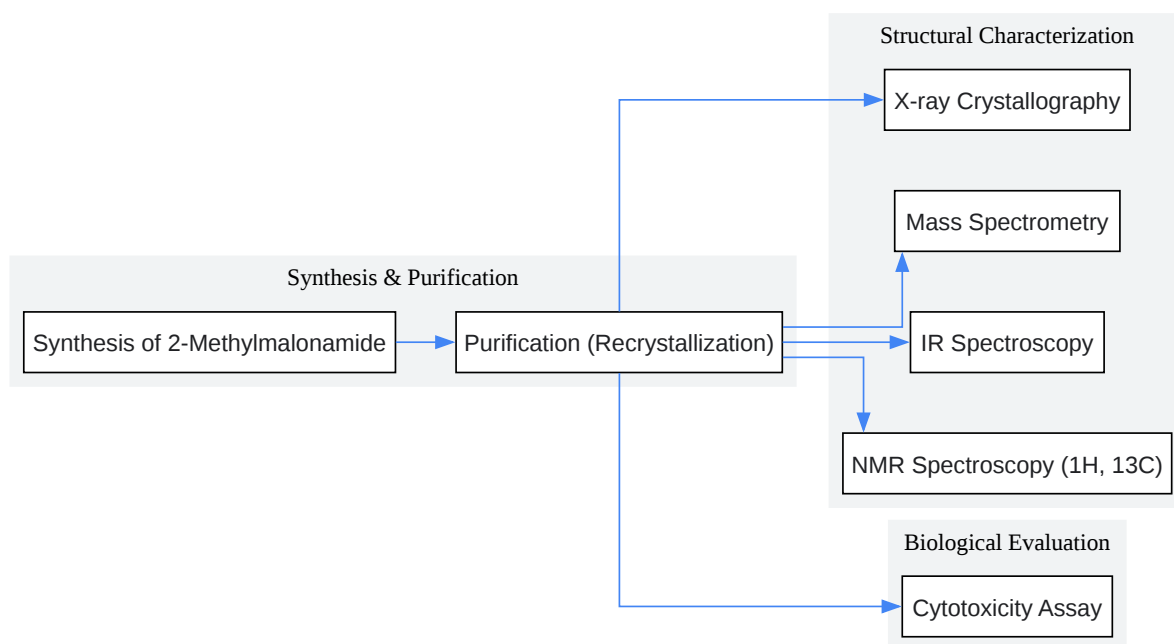
General Protocol for in vitro Cytotoxicity Assay (MTT Assay)

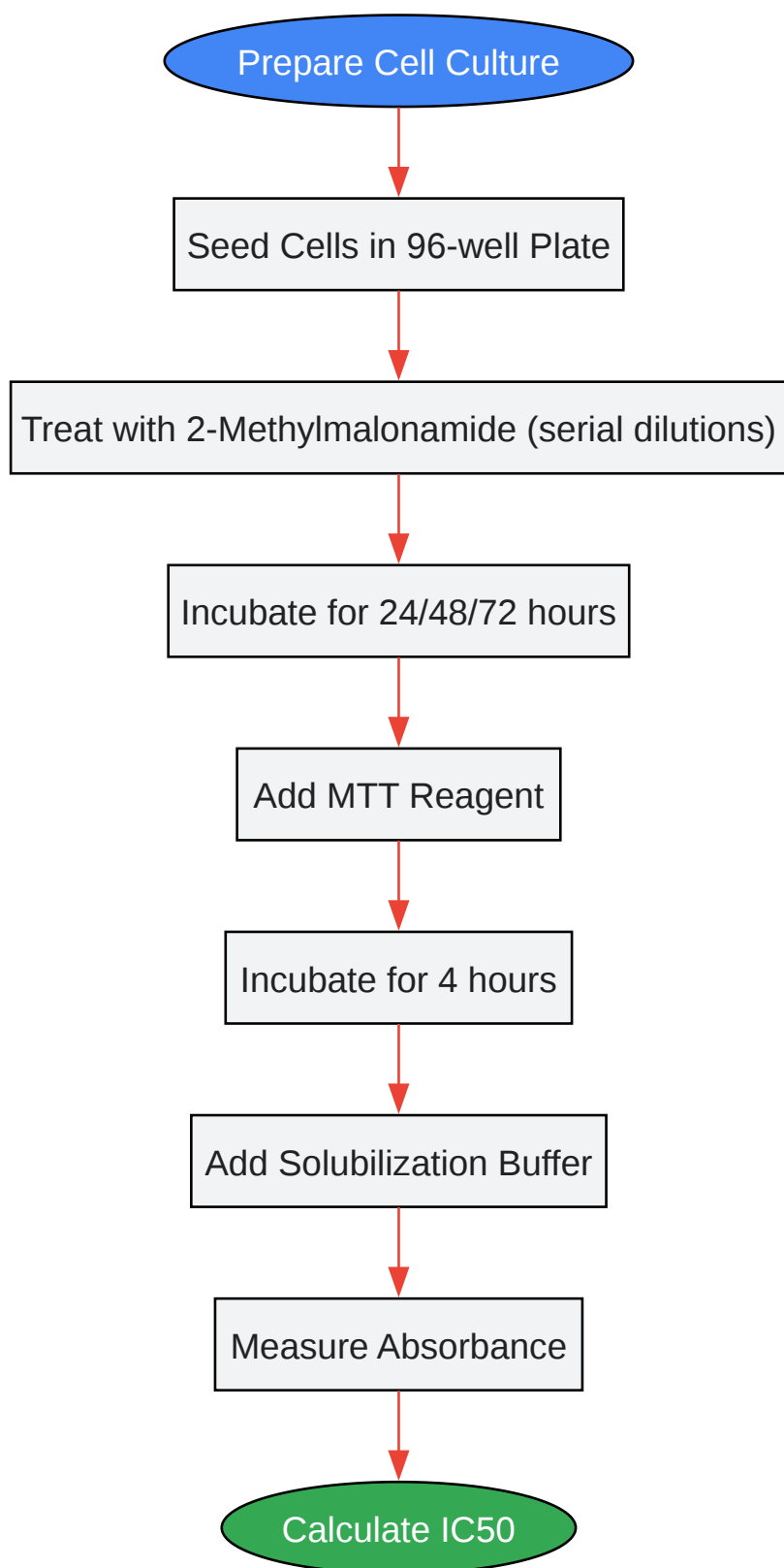
- **Cell Seeding:** Seed a selected cancer cell line (e.g., HeLa, A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.^[3]
- **Compound Treatment:** Treat the cells with various concentrations of **2-Methylmalonamide** and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.^[3]
- **MTT Assay:** After the treatment period, add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the MTT to formazan crystals.
- **Data Analysis:** Dissolve the formazan crystals in a solubilization solution (e.g., DMSO) and measure the absorbance at a specific wavelength. The results can be used to determine the

half-maximal inhibitory concentration (IC₅₀) of the compound.^[3]

Visualizations

The following diagrams illustrate generalized workflows relevant to the characterization and evaluation of **2-Methylmalonamide**.





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